HhAntag

Vue d'ensemble

Description

HhAntag est un antagoniste de petite molécule spécifique, puissant et actif par voie orale de la voie de signalisation Hedgehog (Hh). Il est connu pour sa capacité à inhiber l'activité du récepteur de signalisation Smoothened (SMO), qui joue un rôle crucial dans la voie Hh. Cette voie est impliquée dans divers processus de développement et a été associée à la tumorigenèse dans plusieurs tissus humains .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HhAntag implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. Le produit final est obtenu par une série de réactions, notamment la condensation, la cyclisation et les modifications de groupes fonctionnels. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des techniques avancées telles que les réacteurs à flux continu et les plateformes de synthèse automatisées sont souvent employées pour améliorer les capacités de production .

Analyse Des Réactions Chimiques

Types de réactions

HhAntag subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures spécifiques, des niveaux de pH et des environnements de solvant .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner divers dérivés fonctionnalisés de this compound .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Hh et son rôle dans divers processus chimiques.

Biologie : Employé dans des études de culture cellulaire pour étudier les effets de l'inhibition de la voie Hh sur les fonctions cellulaires et le développement.

Médecine : Exploré comme un agent thérapeutique potentiel pour traiter les cancers et d'autres maladies associées à une signalisation Hh aberrante.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la voie Hh

Mécanisme d'action

This compound exerce ses effets en se liant spécifiquement et en inhibant l'activité du récepteur SMO. Cette inhibition bloque la signalisation en aval de la voie Hh, conduisant à la suppression de l'expression des gènes cibles et des réponses cellulaires. Les cibles moléculaires et les voies impliquées comprennent la modulation de la signalisation canonique et non canonique du facteur de croissance osseux (BMP), ainsi que la régulation de divers facteurs de transcription .

Applications De Recherche Scientifique

Introduction to HhAntag

This compound, a Hedgehog signaling antagonist, plays a significant role in various biological processes and therapeutic applications. The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in several diseases, including cancer. This compound has emerged as a potent inhibitor of this pathway, with diverse applications in research and clinical settings.

Cancer Research and Treatment

This compound has been extensively studied for its effects on tumorigenesis. It has demonstrated efficacy in inhibiting the Hedgehog pathway across various cancer cell lines, showing an IC50 ranging from approximately 2 μM to over 30 μM . Notably, this compound has been reported to be about ten times more potent than cyclopamine, another Hedgehog inhibitor.

Case Study: Xenograft Models

In vivo studies involving xenograft models of pancreatic and colon adenocarcinoma have shown that oral administration of this compound resulted in significant tumor growth inhibition—29% for pancreatic and 48% for colon cancers . This suggests that this compound may be a viable therapeutic agent for treating cancers associated with aberrant Hedgehog signaling.

Chondrogenesis Inhibition

This compound has been shown to inhibit chondrogenesis in vitro, impacting the differentiation of mesenchymal cells into chondrocytes. In micromass cultures treated with varying concentrations of this compound, there was a marked decrease in cartilage nodule formation, as evidenced by Alcian blue staining .

Dental Tissue Development

Research indicates that this compound influences the morphology and function of ameloblasts and odontoblasts—cells involved in tooth development. In studies where ameloblasts were treated with this compound, significant morphological changes were observed over time, leading to disorganized enamel and dentin matrices .

Implications for Dental Regeneration

These findings suggest potential applications of this compound in dental tissue engineering, where modulation of cell differentiation could enhance regenerative strategies.

Skeletal Development Studies

This compound's ability to inhibit skeletal development processes has been leveraged to understand the roles of Hedgehog signaling in bone formation. Studies have shown that treatment with this compound can effectively suppress the proliferation and hypertrophy of chondrocytes during endochondral ossification .

Potential Therapeutic Applications

This property could be useful in developing treatments for conditions characterized by abnormal bone growth or ossification disorders.

Summary Table of Applications

Mécanisme D'action

HhAntag exerts its effects by specifically binding to and inhibiting the activity of the SMO receptor. This inhibition blocks the downstream signaling of the Hh pathway, leading to the suppression of target gene expression and cellular responses. The molecular targets and pathways involved include the modulation of canonical and non-canonical bone morphogenetic protein (BMP) signaling, as well as the regulation of various transcription factors .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclopamine : Un antagoniste naturel de SMO avec une puissance inférieure à celle de HhAntag.

Vismodégib : Un inhibiteur de SMO approuvé cliniquement utilisé pour traiter le carcinome basocellulaire.

Sonidegib : Un autre inhibiteur de SMO avec des applications similaires en chimiothérapie .

Unicité de this compound

This compound est unique en raison de sa forte puissance et de sa spécificité pour le récepteur SMO. Il a été démontré qu'il était dix fois plus puissant que la cyclopamine pour inhiber la voie Hh. De plus, this compound présente une biodisponibilité orale et une efficacité significatives dans divers modèles in vitro et in vivo, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

HhAntag, a Hedgehog signaling antagonist, has emerged as a significant compound in the study of chondrogenesis and related biological processes. This article synthesizes findings from various studies to elucidate the biological activity of this compound, particularly its effects on cartilage formation and signaling pathways.

This compound primarily functions by inhibiting the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The compound has been shown to suppress chondrogenesis—the process by which cartilage is formed—through several mechanisms:

- Inhibition of Chondrogenesis : In micromass cultures of limb mesenchymal cells, this compound effectively blocked chondrogenesis in a dose-dependent manner. This was monitored through Alcian blue staining, which indicated reduced cartilage nodule formation, and quantitative PCR analysis showed downregulation of key chondrogenic genes such as Sox9, Acan, and Col2a1 .

- Modulation of BMP Signaling : this compound not only inhibits Hh signaling but also modulates both canonical (pSmad1/5/8) and non-canonical (pp38) Bone Morphogenetic Protein (BMP) signaling pathways. This modulation occurs even in the presence of rhBMP-2, a potent pro-chondrogenic factor .

Table 1: Effects of this compound on Key Biological Markers

| Biological Marker | Control Group | 1.0 mM this compound | 5.0 mM this compound |

|---|---|---|---|

| Alcian Blue Staining | High | Moderate | Low |

| Sox9 Expression | High | Moderate | Low |

| Acan Expression | High | Moderate | Low |

| Col2a1 Expression | High | Low | Very Low |

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental settings:

- Chondrogenesis Inhibition : In vitro experiments using limb mesenchymal cells revealed that treatment with this compound significantly reduced the formation of cartilage nodules compared to control groups. The reduction was evident with both Alcian blue staining and gene expression analyses .

- Ectopic Cartilage Formation : In a study involving the implantation of rhBMP-2-coated beads near metacarpal elements in cultured forelimb explants, this compound co-treatment counteracted the formation of ectopic cartilage, suggesting its potential therapeutic application in conditions associated with abnormal cartilage growth .

- Toxicity Assessment : LIVE/DEAD viability assays indicated that while 5.0 mM this compound led to some cytotoxic effects, lower concentrations did not exhibit significant toxicity to the cultured cells . This finding is crucial for determining safe dosage levels for potential clinical applications.

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Chondrogenesis Inhibition | Significant reduction in cartilage nodule formation with this compound treatment |

| BMP Signaling Modulation | Altered BMP signaling pathways observed with co-treatment |

| Cytotoxicity Analysis | Higher concentrations showed increased cell death; lower concentrations were safe |

Propriétés

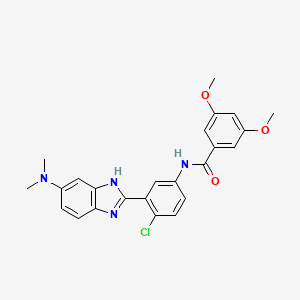

IUPAC Name |

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHJFPVTEATUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432730 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496794-70-8 | |

| Record name | HhAntag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.